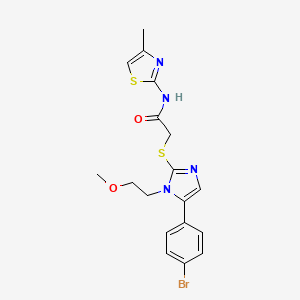

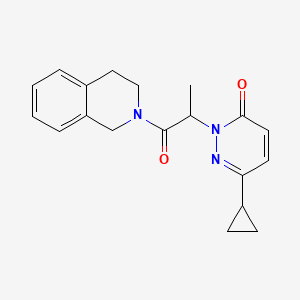

![molecular formula C16H13N3O3S B2682682 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1105238-66-1](/img/structure/B2682682.png)

2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a heterocyclic chemical compound with a natural or a synthetic origin . It belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of this compound involves several steps. The reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor . This precursor underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR spectrum shows signals at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) .

Chemical Reactions Analysis

The compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .

Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR spectrum shows signals at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) .

Aplicaciones Científicas De Investigación

Quantum Chemical Studies

Quantum chemical calculations have been performed for compounds including 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, along with thieno[2,3-d]pyrimidin-4-ones derivatives. These studies, conducted at the HF and DFT levels, help understand the energetic favorability of various tautomeric forms in different solvents, which is crucial for designing compounds with desired properties (Mamarakhmonov et al., 2014).

Synthesis and Biological Activities

New pyridothienopyrimidines and pyridothienotriazines have been synthesized, displaying antimicrobial activities. This research demonstrates the potential of thieno[3,2-d]pyrimidine derivatives in developing compounds with significant biological effects (Abdel-rahman et al., 2002).

Photokinetics

The solvent's impact on the photokinetics of pyrimidinones, part of the DNA photolesion family, has been studied, providing insight into the photophysical and photochemical properties of these compounds. This research is essential for understanding the stability and reactivity of pyrimidinone derivatives under different conditions (Ryseck et al., 2013).

Synthetic Routes and Derivatives

Efficient synthesis routes have been developed for pyrazinopyrimidine derivatives and cyanomethyl appended pyrimidines, showcasing the versatility of pyrimidinone structures in creating a variety of functionalized molecules with potential applications in medicinal chemistry and materials science (Pratap et al., 2007).

Mecanismo De Acción

Target of Action

The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile primarily targets CLK1 and DYRK1A kinases . These kinases play a crucial role in various cellular processes and are implicated in major diseases such as cancer and neurodegenerative disorders .

Mode of Action

The interaction of this compound with its targets involves inhibiting the kinase activity of CLK1 and DYRK1A . This inhibition results in the disruption of the normal functioning of these kinases, leading to potential therapeutic effects .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving CLK1 and DYRK1A kinases . The downstream effects of this interaction can lead to changes in various cellular processes, potentially providing therapeutic benefits .

Pharmacokinetics

The compound is described as a potent and selective inhibitor, suggesting it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the action of this compound involve the inhibition of CLK1 and DYRK1A kinases . This inhibition can disrupt the normal functioning of these kinases, leading to potential therapeutic effects .

Análisis Bioquímico

Biochemical Properties

The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) . It interacts with Syk kinase, a key player in various inflammatory cells . The compound not only inhibits degranulation but also lipid mediator and cytokine synthesis in mast cells .

Cellular Effects

In cellular processes, this compound has shown efficacy in basophils obtained from healthy human subjects and seems to be at least as potent in basophils obtained from atopic subjects . It also potently suppresses B cell receptor activation and receptors for Fc portion of IgG signaling in eosinophils and monocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting Syk kinase . This inhibition leads to a decrease in degranulation, lipid mediator synthesis, and cytokine synthesis in mast cells .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on Syk kinase and subsequent cellular processes have been demonstrated .

Dosage Effects in Animal Models

In animal models, oral administration of this compound significantly suppressed antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema at a dosage of 3 mg/kg .

Propiedades

IUPAC Name |

2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-21-12-4-3-10(7-13(12)22-2)11-8-23-15-14(11)18-9-19(6-5-17)16(15)20/h3-4,7-9H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVONRXVWRNFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)

![2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2682609.png)

![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-cyclopentanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682617.png)